3-(2-Carboxy-ethanesulfinyl)-propionic acid
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Overview
Description
The compound 3-(2-Carboxy-ethanesulfinyl)-propionic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper discusses a series of substituted 3-(2-carboxyindol-3-yl)propionic acids, which are synthesized and tested as antagonists for the glycine binding site of the NMDA receptor . The second paper examines the conformational preferences of 3-(trimethylsilyl)propionic acid . The third paper describes the synthesis of novel derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid with various biological activities . These studies provide insights into the chemical behavior and potential applications of compounds structurally related to 3-(2-Carboxy-ethanesulfinyl)-propionic acid.
Synthesis Analysis
The synthesis of related compounds involves the introduction of various functional groups to the core structure. In the first paper, the synthesis of substituted 3-(2-carboxyindol-3-yl)propionic acids is achieved, with the most potent compound being a sulfur-substituted derivative . The third paper details the synthesis of derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid, confirming their structures with spectroscopic methods . These methods could potentially be adapted for the synthesis of 3-(2-Carboxy-ethanesulfinyl)-propionic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-Carboxy-ethanesulfinyl)-propionic acid is confirmed using various spectroscopic techniques. In the third paper, IR, 1H, and 13C NMR spectroscopy, along with elemental analysis, are used to confirm the structures of the synthesized compounds . These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 3-(2-Carboxy-ethanesulfinyl)-propionic acid. However, the first paper indicates that the introduction of electron-withdrawing substituents enhances binding to the glycine site of the NMDA receptor . The third paper suggests that the synthesized compounds exhibit various biological activities, including antioxidant and antimicrobial properties . These findings suggest that the chemical reactivity of such compounds is significant in their biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Carboxy-ethanesulfinyl)-propionic acid can be inferred from related compounds. The second paper provides a detailed conformational analysis of 3-(trimethylsilyl)propionic acid, which could offer insights into the conformational behavior of 3-(2-Carboxy-ethanesulfinyl)-propionic acid in different solvents . The biological activity data from the third paper also provide indirect information about the chemical properties of the compounds, such as their reactivity and interaction with biological targets .
properties
IUPAC Name |
3-(2-carboxyethylsulfinyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S/c7-5(8)1-3-12(11)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDHDPFGSDSRPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385211 |
Source
|
Record name | 3-(2-Carboxy-ethanesulfinyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Carboxy-ethanesulfinyl)-propionic acid | |
CAS RN |
3680-08-8 |
Source
|
Record name | 3-(2-Carboxy-ethanesulfinyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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